N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide
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Overview
Description
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is a complex organic compound that features both indazole and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Moiety: The indazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Formation of Pyrazole Moiety: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The indazole and pyrazole moieties are then coupled with picolinamide through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or indazole derivatives.
Scientific Research Applications
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)benzamide
- N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)nicotinamide
Uniqueness
N-(1H-indazol-6-yl)-4-(1H-pyrazol-1-yl)picolinamide is unique due to its specific combination of indazole and pyrazole rings with a picolinamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(20-12-3-2-11-10-18-21-14(11)8-12)15-9-13(4-6-17-15)22-7-1-5-19-22/h1-10H,(H,18,21)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYNLHRSLGIDFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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